A Comprehensive Technical Guide to the Physicochemical Properties of Prochlorperazine Maleate for Research Professionals
A Comprehensive Technical Guide to the Physicochemical Properties of Prochlorperazine Maleate for Research Professionals
For researchers, scientists, and drug development professionals, a thorough understanding of the physicochemical properties of an active pharmaceutical ingredient (API) is fundamental to formulation development, analytical method design, and elucidating its mechanism of action. This in-depth technical guide provides a detailed overview of the core physicochemical characteristics of prochlorperazine maleate, complete with experimental protocols and visual representations of its primary signaling pathway.
Prochlorperazine maleate, a phenothiazine derivative, is a widely used antiemetic and antipsychotic agent. Its therapeutic efficacy is intrinsically linked to its molecular structure and resulting physicochemical properties, which dictate its solubility, absorption, distribution, and interaction with biological targets.
Core Physicochemical Properties
A summary of the key quantitative physicochemical data for prochlorperazine maleate is presented below. These values, compiled from various scientific sources, offer a comparative overview for researchers.
| Property | Value | References |
| Molecular Formula | C₂₀H₂₄ClN₃S · 2C₄H₄O₄ | [1] |
| Molecular Weight | 606.1 g/mol | [1] |
| Melting Point | 195 - 203 °C (with decomposition) | [2] |
| 206 - 209 °C | [3] | |
| 226 °C | [4] | |
| 234 - 236 °C | [5] | |
| pKa | 8.1 (H₂O, t=24±1 °C) | |
| Solubility | ||
| Water | Very slightly soluble | [2] |
| Ethanol (95%) | Very slightly soluble | [2] |
| Diethyl Ether | Practically insoluble | [2] |
| Acetic Acid (100) | Slightly soluble | [2] |
| Chloroform | Slightly soluble in warm chloroform | |
| DMSO | ~10 mg/mL | [1] |
| DMSO:PBS (pH 7.2) (1:5) | ~0.16 mg/mL | [1] |
| UV Absorption Maxima (λmax) | 254 nm (in 0.3M HCl) | [3] |
| 258 nm | [6] | |
| 312 nm | [1] |
Experimental Protocols
Detailed methodologies for determining the key physicochemical properties of prochlorperazine maleate are outlined below. These protocols are based on established pharmacopeial methods and scientific literature.
Melting Point Determination
The melting point of prochlorperazine maleate can be determined using the capillary method with a calibrated melting point apparatus.
Methodology:
-
A small quantity of finely powdered prochlorperazine maleate is placed into a thin-walled capillary tube, sealed at one end.[5][7]
-
The capillary tube is placed in the heating block of a melting point apparatus.[7]
-
The temperature is gradually increased at a slow, controlled rate.[7]
-
The temperature at which the substance begins to melt and the temperature at which it is completely molten are recorded as the melting range.[5]
Solubility Determination (Equilibrium Solubility Method)
The equilibrium solubility of prochlorperazine maleate in various solvents is determined to understand its dissolution characteristics.
Methodology:
-
An excess amount of prochlorperazine maleate is added to a known volume (e.g., 5 mL) of the selected solvent (e.g., distilled water, phosphate buffer pH 6.8) in a sealed vial.[7]
-
The vials are agitated, for instance, on a magnetic stirrer, at a constant temperature (e.g., 37 ± 2 °C) for a prolonged period (e.g., 12 hours) to ensure equilibrium is reached.[7]
-
The solutions are then allowed to stand undisturbed for an additional period (e.g., 24 hours) to allow undissolved particles to settle.[7]
-
A sample of the supernatant is carefully withdrawn and centrifuged to remove any remaining suspended particles.[7]
-
The concentration of prochlorperazine maleate in the clear supernatant is then determined using a validated analytical method, such as UV-Vis spectrophotometry or RP-HPLC.
pKa Determination (Potentiometric Titration)
The acid dissociation constant (pKa) is a critical parameter that influences the extent of ionization and, consequently, the absorption and distribution of a drug. Potentiometric titration is a reliable method for its determination.
Methodology:
-
A standard solution of prochlorperazine maleate (e.g., 1 mM) is prepared in a suitable solvent system.[8]
-
The solution is made acidic by the addition of a standard acid solution (e.g., 0.1 M HCl) to a starting pH of approximately 1.8-2.0.[8]
-
A calibrated pH electrode is immersed in the solution, which is continuously stirred.[8]
-
The solution is titrated with a standardized basic solution (e.g., 0.1 M NaOH), added in small, precise increments.[8]
-
The pH of the solution is recorded after each addition of the titrant.[8]
-
The titration is continued until the pH reaches approximately 12.0-12.5.[8]
-
A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa value corresponds to the pH at the midpoint of the buffer region of the curve.
UV-Vis Spectrophotometry for Concentration Determination
UV-Vis spectrophotometry is a common and straightforward method for quantifying prochlorperazine maleate in solution, particularly for solubility and dissolution studies.
Methodology:
-
Preparation of Standard Solutions: A stock solution of prochlorperazine maleate (e.g., 1000 µg/mL) is prepared by accurately weighing the compound and dissolving it in a suitable solvent, such as 0.3M HCl.[3]
-
Serial dilutions are made from the stock solution to prepare a series of standard solutions of known concentrations (e.g., 2, 4, 6, 8, 10, 12, 14, 16 µg/mL).[3]
-
Wavelength Scanning: A standard solution is scanned over a UV range (e.g., 200-400 nm) to determine the wavelength of maximum absorbance (λmax). For prochlorperazine maleate in 0.3M HCl, the λmax is approximately 254 nm.[3]
-
Calibration Curve: The absorbance of each standard solution is measured at the determined λmax. A calibration curve is constructed by plotting absorbance versus concentration.
-
Sample Analysis: The absorbance of the unknown sample solution is measured at the same λmax, and its concentration is determined using the equation of the line from the calibration curve.
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC is a highly sensitive and specific method for the identification and quantification of prochlorperazine maleate.
Methodology:
-
Chromatographic Conditions:
-
Column: A C18 column (e.g., Inertsil ODS-3, 250 x 4.6mm, 5µm) is commonly used.
-
Mobile Phase: A mixture of a buffer (e.g., pH 4.0) and an organic solvent like acetonitrile (ACN) in a specific ratio (e.g., 50:50 v/v) is used.
-
Flow Rate: A typical flow rate is 1.5 mL/min.
-
Detection: UV detection at 254 nm.
-
-
Standard and Sample Preparation:
-
Standard solutions of known concentrations are prepared in the mobile phase.
-
Sample solutions are prepared by dissolving the material in the mobile phase and filtering through a 0.45 µm filter.
-
-
Analysis: Aliquots of the standard and sample solutions are injected into the HPLC system. The retention time and peak area are recorded. The concentration of prochlorperazine maleate in the sample is determined by comparing its peak area to that of the standards.
Mechanism of Action and Signaling Pathway
Prochlorperazine maleate primarily exerts its therapeutic effects through the antagonism of dopamine D2 receptors in the central nervous system.[9] This interaction initiates a cascade of intracellular signaling events.
Dopamine D2 Receptor Antagonism Signaling Pathway
The binding of prochlorperazine to the D2 receptor, a G protein-coupled receptor (GPCR), blocks the binding of endogenous dopamine. The D2 receptor is coupled to an inhibitory G protein (Gαi/o). The antagonism by prochlorperazine prevents the Gαi/o-mediated inhibition of adenylyl cyclase, thereby influencing downstream signaling pathways involving cyclic AMP (cAMP) and protein kinase A (PKA). Furthermore, D2 receptor signaling involves β-arrestin pathways that can independently regulate downstream effectors such as Akt and GSK-3.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 3. jpionline.org [jpionline.org]
- 4. openpharmaceuticalsciencesjournal.com [openpharmaceuticalsciencesjournal.com]
- 5. researchgate.net [researchgate.net]
- 6. japtronline.com [japtronline.com]
- 7. jddtonline.info [jddtonline.info]
- 8. creative-bioarray.com [creative-bioarray.com]
- 9. What are D2 receptor antagonists and how do they work? [synapse.patsnap.com]
